molecular formula C13H8FI2NO B11104030 2-{(E)-[(3-fluorophenyl)imino]methyl}-4,6-diiodophenol

2-{(E)-[(3-fluorophenyl)imino]methyl}-4,6-diiodophenol

Cat. No.: B11104030
M. Wt: 467.02 g/mol
InChI Key: JCBURICVUMKODP-UHFFFAOYSA-N
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Description

2-{[(3-FLUOROPHENYL)IMINO]METHYL}-4,6-DIIODOPHENOL is a synthetic organic compound characterized by the presence of fluorine, iodine, and phenolic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-FLUOROPHENYL)IMINO]METHYL}-4,6-DIIODOPHENOL typically involves a multi-step process. One common method includes the condensation of 3-fluoroaniline with 4,6-diiodosalicylaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-FLUOROPHENYL)IMINO]METHYL}-4,6-DIIODOPHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2-{[(3-FLUOROPHENYL)IMINO]METHYL}-4,6-DIIODOPHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(3-FLUOROPHENYL)IMINO]METHYL}-4,6-DIIODOPHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-FLUOROPHENYL)IMINO]METHYL}-4,6-DIIODOPHENOL is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these elements in the same molecule is relatively rare and can lead to unique properties and applications .

Properties

Molecular Formula

C13H8FI2NO

Molecular Weight

467.02 g/mol

IUPAC Name

2-[(3-fluorophenyl)iminomethyl]-4,6-diiodophenol

InChI

InChI=1S/C13H8FI2NO/c14-9-2-1-3-11(5-9)17-7-8-4-10(15)6-12(16)13(8)18/h1-7,18H

InChI Key

JCBURICVUMKODP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N=CC2=C(C(=CC(=C2)I)I)O

Origin of Product

United States

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